molecular formula C10H8F7N B12066401 {[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(2,2,2-trifluoroethyl)amine

{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(2,2,2-trifluoroethyl)amine

Cat. No.: B12066401
M. Wt: 275.17 g/mol
InChI Key: QPXAMWARGZVWJI-UHFFFAOYSA-N
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Description

{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(2,2,2-trifluoroethyl)amine is an organic compound that features both trifluoromethyl and fluoro substituents. These groups are known for their significant impact on the chemical and physical properties of molecules, often enhancing their stability, lipophilicity, and bioavailability. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique structural attributes and reactivity .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(2,2,2-trifluoroethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(2,2,2-trifluoroethyl)amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioisostere in drug design, enhancing the stability and bioavailability of pharmaceuticals.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of agrochemicals and materials with enhanced properties

Mechanism of Action

The mechanism of action of {[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(2,2,2-trifluoroethyl)amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluoro groups can significantly influence the compound’s binding affinity and selectivity towards enzymes and receptors. This can lead to the modulation of various biological processes, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Similar Compounds

  • Trifluoromethanesulfonic acid 2,2,2-trifluoroethyl ester
  • Fluorinated imidazoles and benzimidazoles
  • Trifluoromethane
  • 1,1,1-Trifluoroethane
  • Hexafluoroacetone

Uniqueness

What sets {[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(2,2,2-trifluoroethyl)amine apart from similar compounds is its unique combination of trifluoromethyl and fluoro substituents, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability, lipophilicity, and bioavailability .

Properties

Molecular Formula

C10H8F7N

Molecular Weight

275.17 g/mol

IUPAC Name

2,2,2-trifluoro-N-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]ethanamine

InChI

InChI=1S/C10H8F7N/c11-8-2-6(4-18-5-9(12,13)14)1-7(3-8)10(15,16)17/h1-3,18H,4-5H2

InChI Key

QPXAMWARGZVWJI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)CNCC(F)(F)F

Origin of Product

United States

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